molecular formula C9H12N2O2 B1394134 N-[2-(pyridin-3-yloxy)ethyl]acetamide CAS No. 1212061-25-0

N-[2-(pyridin-3-yloxy)ethyl]acetamide

Cat. No.: B1394134
CAS No.: 1212061-25-0
M. Wt: 180.2 g/mol
InChI Key: UXVJUWQNQOARLL-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-3-yloxy)ethyl]acetamide is an acetamide derivative featuring a pyridin-3-yloxy group linked via an ethyl chain to the acetamide moiety.

Properties

IUPAC Name

N-(2-pyridin-3-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJUWQNQOARLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-3-yloxy)ethyl]acetamide typically involves the reaction of 3-hydroxypyridine with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the bromoethyl acetate, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 3-hydroxypyridine, 2-bromoethyl acetate, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-3-yloxy)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; solvent: water or acetic acid; temperature: room temperature to 50°C.

    Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran (THF); temperature: 0-25°C.

    Substitution: Amines or thiols; solvent: ethanol or methanol; temperature: 25-60°C.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Corresponding substituted amides or thioamides

Scientific Research Applications

N-[2-(pyridin-3-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-3-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of N-[2-(pyridin-3-yloxy)ethyl]acetamide and related compounds:

Compound Name Aromatic Group/Substituent Key Functional Groups Biological Activity Physicochemical Properties
This compound Pyridin-3-yloxy Ether, acetamide Hypothetical receptor modulation Moderate solubility (ether group)
N-(2-(1H-Indol-3-yl)ethyl)acetamide Indole-3-yl Acetamide, indole Antibacterial (vs. Ralstonia solanacearum) Lipophilic (indole group)
Melatonin (N-[2-(5-methoxyindol-3-yl)ethyl]acetamide) 5-Methoxyindol-3-yl Methoxy, acetamide Sleep regulation, antioxidant Moderate membrane permeability
N-(2-Hydroxypyridin-3-yl)acetamide 2-Hydroxypyridin-3-yl Hydroxy, acetamide Not reported High solubility (hydroxy group)
KCH-1521 (N-acylurea derivative) Benzodioxol, indole-3-yl Acylurea, ether Talin modulation in endothelial cells Moderate stability

Physicochemical Properties

  • Solubility : Hydroxy or methoxy groups (e.g., N-(2-hydroxypyridin-3-yl)acetamide) enhance water solubility, while lipophilic groups like indole reduce it .
  • Metabolic Stability : Methoxy groups in melatonin improve resistance to oxidative metabolism compared to unsubstituted indoles .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodo in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide) may alter reactivity and binding affinities .

Biological Activity

N-[2-(pyridin-3-yloxy)ethyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a detailed examination of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

This compound has been identified as an inhibitor of key enzymes involved in viral replication, notably reverse transcriptase (RT), which is essential for the replication of viruses such as HIV. The compound's ability to inhibit RT leads to a decrease in viral load in infected cells, showcasing its potential as an antiviral agent.

PropertyDescription
Molecular FormulaC11_{11}H14_{14}N2_{2}O
Molecular Weight194.24 g/mol
SolubilitySoluble in DMSO and ethanol; limited solubility in water
StabilityStable under neutral pH; degradation observed under extreme conditions

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound binds to the active site of reverse transcriptase, blocking its catalytic activity, which prevents the synthesis of viral DNA. This interaction is critical for its antiviral efficacy .

Molecular Interactions

  • Pyridine Ring : Engages in π-π stacking interactions.
  • Acetamide Group : Forms hydrogen bonds with target enzymes, enhancing binding affinity.

Cellular Effects

In various cellular models, this compound has been shown to influence multiple cellular processes:

  • Cell Signaling : Modulates pathways related to inflammation and immune responses.
  • Gene Expression : Alters the expression levels of genes involved in viral replication and cellular metabolism.
  • Metabolic Pathways : Affects metabolic flux by interacting with various enzymes and cofactors.

Anti-HIV Activity

Recent studies have evaluated the anti-HIV activity of this compound derivatives. A series of compounds were synthesized and tested for their inhibitory effects against HIV-1 in MT-4 cell cultures. Among these, certain derivatives exhibited moderate inhibitory activities with EC50_{50} values ranging from 8.18 μM to 41.52 μM .

Structure-Activity Relationship (SAR)

A preliminary SAR analysis indicated that modifications on the pyridine ring significantly affect the compound's biological activity. For instance:

  • Substituted Derivatives : Certain substitutions enhanced anti-HIV activity, while others reduced it.

Table 2: EC50_{50} Values of Selected Derivatives

CompoundEC50_{50} (μM)Activity Level
Ia41.52Moderate
Ih25.00Moderate
Ij8.18High

Dosage Effects and Toxicity

In animal models, the dosage of this compound plays a crucial role in its efficacy and toxicity profile. Lower doses have been shown to effectively inhibit viral replication without significant toxicity, whereas higher doses may lead to adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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